molecular formula C22H18FN3O4S2 B2940832 N-(3,5-dimethoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260947-21-4

N-(3,5-dimethoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2940832
CAS RN: 1260947-21-4
M. Wt: 471.52
InChI Key: CCFMGCHQKXDDPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H18FN3O4S2 and its molecular weight is 471.52. The purity is usually 95%.
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Scientific Research Applications

Potent Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase

A study presented a compound as the most potent dual inhibitor of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR) known, indicating its potential for therapeutic applications targeting these enzymes. The compound demonstrated potent inhibitory activities against human TS and DHFR, suggesting its relevance in the design of new antifolate drugs for cancer therapy (Gangjee et al., 2008).

Radiosynthesis for PET Imaging

Another research effort described the radiosynthesis of a derivative for use in positron emission tomography (PET) imaging of the translocator protein (18 kDa). The study elaborates on the synthesis of DPA-714 and its tosyloxy derivative, showcasing the utility of such compounds in in vivo imaging and their potential applications in the study of neuroinflammation and neurodegenerative diseases (Dollé et al., 2008).

Oxidative Radical Cyclization

Research into the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(methylthio)acetamides leading to erythrinanes highlighted the potential of utilizing similar structures for synthetic transformations. This study provides insights into the cyclization reactions and the formation of erythrinane derivatives, contributing to the field of organic synthesis and medicinal chemistry (Chikaoka et al., 2003).

Molecular Docking Studies

A detailed quantum chemical insight into a novel antiviral active molecule similar in structure to the compound of interest was provided, along with its characterization and molecular docking studies against SARS-CoV-2 protein. The study emphasized the compound's potential antiviral potency and its pharmacokinetic properties, making it a candidate for further evaluation as a therapeutic agent against COVID-19 (Mary et al., 2020).

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O4S2/c1-29-14-9-13(10-15(11-14)30-2)24-19(27)12-32-22-25-17-7-8-31-20(17)21(28)26(22)18-6-4-3-5-16(18)23/h3-11H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFMGCHQKXDDPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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